3-Cinnamylpentane-2,4-dione
Overview
Description
3-Cinnamylpentane-2,4-dione is a chemical compound with the molecular formula C14H16O2 . It contains 32 bonds in total, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aliphatic ketones .
Synthesis Analysis
The synthesis of 3-Cinnamylpentane-2,4-dione involves a series of reactions. The process starts with acetyl acetone, which is dissolved in anhydrous acetone. Anhydrous potassium carbonate is then added, followed by the addition of allyl bromide. The reaction mixture is refluxed overnight at 80 °C. After the reaction, the mixture is filtered, and the filtrate is collected and evaporated to dryness. The residue is then purified by column silica gel .Molecular Structure Analysis
The molecular structure of 3-Cinnamylpentane-2,4-dione consists of 32 atoms, including 16 Hydrogen atoms, 14 Carbon atoms, and 2 Oxygen atoms . It also contains 32 bonds, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aliphatic ketones .Physical And Chemical Properties Analysis
The physical properties of 3-Cinnamylpentane-2,4-dione include a boiling point of 160-164 ºC at 3 mmHg . The chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis Methods 3-Cinnamylpentane-2,4-dione and its derivatives have been synthesized through various methods, such as alkylation of acetylacetone and esterification reactions. Sokolov et al. (2010) prepared 3-tetradecylpentane-2,4-dione by alkylation of acetylacetone in anhydrous methanol, confirming its structure through IR, NMR spectroscopy, and mass spectrometry. Worzakowska (2015) discussed the microwave-assisted synthesis of cinnamyl long chain aroma esters, highlighting the efficiency of microwave irradiation in reducing reaction times significantly (Sokolov et al., 2010; Worzakowska, 2015).
Chemical Reactions and Properties
- Qiu et al. (2018) detailed a complex transformation occurring through a gold(iii)-catalyzed reaction between propargyl aryldiazoacetates and cinnamyl imines, resulting in conjugated cycloheptene-1,4-dione-enamines.
- Pashkovskii et al. (2009) described the chemoselective reduction of 3-arylmethylidenetetrahydrofuran-2,4-diones, producing 3-cinnamyltetrahydrofuran-2,4-diones as the only products under certain conditions (Qiu et al., 2018; Pashkovskii et al., 2009).
Applications in Material Science and Analytical Chemistry
Material Science
- Luminescent Langmuir–Blodgett films were synthesized and characterized using 3-hexadecylpentane-2,4-dione and its Eu3+ complexes. These compounds exhibit potential for applications in photo- and electro-luminescent materials, metal catalysts, and Langmuir–Blodgett films of various compositions (Gomes et al., 2008).
Analytical Chemistry
- The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones and its mechanism were studied by Qian et al. (2005), demonstrating the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Qian et al., 2005).
Environmental Chemistry
- Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic solutions, showing the potential of certain derivatives of 3-cinnamylpentane-2,4-dione for corrosion inhibition (Chafiq et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]pentane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-11(15)14(12(2)16)10-6-9-13-7-4-3-5-8-13/h3-9,14H,10H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEPOVPAPVUGAJ-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC=CC1=CC=CC=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(C/C=C/C1=CC=CC=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cinnamylpentane-2,4-dione |
Citations
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